3-bromo-N-cycloheptylbenzenesulfonamide
Description
3-Bromo-N-cycloheptylbenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at the meta position of the benzene ring and a cycloheptyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₃H₁₈BrNO₂S, with a molecular weight of 332.31 g/mol. The compound is commercially available at 97% purity (250 mg/1g quantities) and is utilized in organic synthesis and pharmaceutical research due to its structural versatility .
Properties
Molecular Formula |
C13H18BrNO2S |
|---|---|
Molecular Weight |
332.26 g/mol |
IUPAC Name |
3-bromo-N-cycloheptylbenzenesulfonamide |
InChI |
InChI=1S/C13H18BrNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2 |
InChI Key |
NIKPLZVSBHWXTQ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Sulfonamide Nitrogen
Cycloalkyl Derivatives
- 3-Bromo-N-cyclopentylbenzenesulfonamide (CAS 876681-09-3): Molecular formula: C₁₁H₁₄BrNO₂S (MW 304.2 g/mol). However, its lower molecular weight may limit lipophilicity in biological applications .
- 3-Bromo-N-cyclohexyl-4-methylbenzenesulfonamide (CAS 850429-69-5): Features a cyclohexyl group and an additional methyl substituent at the benzene ring’s para position. Safety data indicate stringent handling requirements due to hazards associated with inhalation .
Branched Alkyl Derivatives
- 3-Bromo-N-isopropylbenzenesulfonamide (CAS 871269-08-8): Molecular formula: C₉H₁₂BrNO₂S (MW 278.17 g/mol). The isopropyl group introduces branching, reducing steric hindrance compared to cyclic substituents. This may enhance reactivity in nucleophilic displacement reactions involving the bromine atom .
Variations in Benzene Ring Substituents
- 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8): Molecular formula: C₈H₁₀BrNO₂S (MW 264.15 g/mol). Dual methyl groups at the sulfonamide nitrogen and benzene ring increase lipophilicity (logP ≈ 2.8 estimated). This compound is a candidate for hydrophobic interaction studies in drug design .
- 4-Bromo-3-methylbenzenesulfonamide (CAS 879487-75-9):
Positional Isomerism
- 4-Bromo-N-cycloheptylbenzenesulfonamide (CAS 108-85-0):
- N-(3-Bromophenyl)-3-methylbenzenesulfonamide :
Physicochemical and Reactivity Trends
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